Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester
CAS No.:
Cat. No.: VC18894468
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester -](/images/structure/VC18894468.png)
Specification
Molecular Formula | C11H13ClN2O3 |
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Molecular Weight | 256.68 g/mol |
IUPAC Name | ethyl 2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
Standard InChI | InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3 |
Standard InChI Key | QDCITVVCZQZNDM-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate belongs to the hydrazone class of compounds, characterized by a chloro-substituted acetamide backbone conjugated with a 4-methoxyphenylhydrazone group. The compound exists as a light to dark yellow solid at room temperature, with a melting point range of 96–98°C . X-ray crystallography and mass spectrometry (ESI-MS: ) confirm its (Z)-isomeric configuration, critical for its reactivity in subsequent synthetic steps .
The molecular structure features three distinct functional groups:
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Ethyl ester moiety: Enhances solubility in organic solvents like dichloromethane and acetone .
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Chlorine atom: Activates the α-carbon for nucleophilic substitution reactions.
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4-Methoxyphenylhydrazone: Provides a planar aromatic system for π-stacking interactions in drug-target binding .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
Early synthetic approaches, as documented in WO2003049681 and CN101967145, suffered from low yields (74–76%) due to:
Advanced Phase-Transfer Catalysis Method
The patent CN104130159A outlines an optimized two-step protocol:
Step 1: Diazotization of 4-Methoxyaniline
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Reagents: 4-Methoxyaniline, concentrated HCl, NaNO (40% aqueous).
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Conditions: 0–10°C, 1.5 hours.
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Product: 4-Methoxyphenyldiazonium chloride.
Step 2: Coupling with Ethyl 2-Chloroacetoacetate
Parameter | Specification |
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Catalyst | Triethylbenzylammonium chloride (0.5–2 wt%) |
Solvent System | Dichloromethane/water (2:1 v/v) |
Temperature | 10°C |
Reaction Time | 1–2 hours |
Yield | 97.3–98.1% |
Purity (HPLC) | >96% |
This method eliminates biphasic limitations by employing a phase-transfer catalyst, which facilitates interfacial reactions and reduces impurity formation . Post-reaction workup involves simple extraction and drying, bypassing column chromatography.
Industrial Applications and Pharmacological Relevance
Role in Apixaban Synthesis
Apixaban (Eliquis®), a factor Xa inhibitor, relies on ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate as a pivotal intermediate. The compound undergoes:
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Cyclocondensation with aminopyridines to form the triazolopyridine core.
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Chlorine displacement by amines to install critical pharmacophores .
Manufacturer | Purity | Price (USD/kg) | Production Capacity |
---|---|---|---|
Jinan Million Pharmaceutical | 99% | 2.00 | 1,200 kg/month |
Jinan Finer Chemical | 99% | 12.00 | 200 metric tons/year |
Speranza Chemical | 98% | 20.00 | 20 metric tons/year |
Price variations reflect differences in production scale and purification protocols .
Future Directions and Research Opportunities
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Isosteric Replacement Studies: Investigating 2-methoxyphenyl analogs (as queried) could unveil new bioactivities, though no synthetic methods are currently reported .
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Continuous Flow Synthesis: Adapting the phase-transfer method to flow reactors may further enhance yield and scalability.
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Environmental Impact Assessments: Lifecycle analyses of waste streams from large-scale production are needed.
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